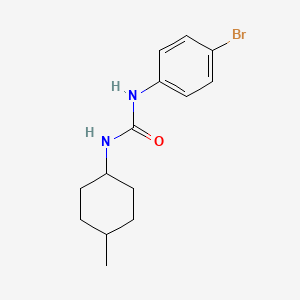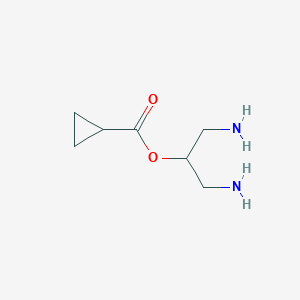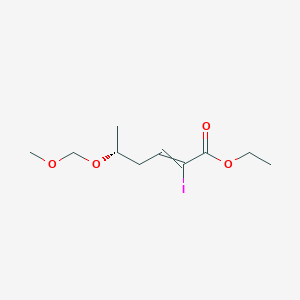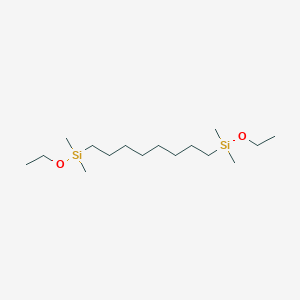
Urea, N-(4-bromophenyl)-N'-(4-methylcyclohexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(4-bromophenyl)-N’-(4-methylcyclohexyl)- is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a bromophenyl group and a methylcyclohexyl group attached to the nitrogen atoms of the urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-(4-bromophenyl)-N’-(4-methylcyclohexyl)- typically involves the reaction of 4-bromoaniline with 4-methylcyclohexyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclohexyl ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethylformamide.
Major Products:
Oxidation: Hydroxyl or carbonyl derivatives of the cyclohexyl ring.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which Urea, N-(4-bromophenyl)-N’-(4-methylcyclohexyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The bromophenyl and methylcyclohexyl groups can influence the compound’s binding affinity and selectivity towards these targets.
相似化合物的比较
- Urea, N-(4-chlorophenyl)-N’-(4-methylcyclohexyl)-
- Urea, N-(4-bromophenyl)-N’-(4-ethylcyclohexyl)-
- Urea, N-(4-bromophenyl)-N’-(4-methylphenyl)-
Comparison:
Urea, N-(4-chlorophenyl)-N’-(4-methylcyclohexyl)-: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Urea, N-(4-bromophenyl)-N’-(4-ethylcyclohexyl)-: The presence of an ethyl group instead of a methyl group on the cyclohexyl ring can influence the compound’s steric properties and interactions.
Urea, N-(4-bromophenyl)-N’-(4-methylphenyl)-: The substitution of the cyclohexyl ring with a phenyl ring can significantly alter the compound’s chemical and physical properties.
This compound’s unique combination of functional groups and structural features makes it a valuable subject of study in various scientific disciplines.
属性
CAS 编号 |
828283-15-4 |
|---|---|
分子式 |
C14H19BrN2O |
分子量 |
311.22 g/mol |
IUPAC 名称 |
1-(4-bromophenyl)-3-(4-methylcyclohexyl)urea |
InChI |
InChI=1S/C14H19BrN2O/c1-10-2-6-12(7-3-10)16-14(18)17-13-8-4-11(15)5-9-13/h4-5,8-10,12H,2-3,6-7H2,1H3,(H2,16,17,18) |
InChI 键 |
JNLRUTGANLDXKZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)NC(=O)NC2=CC=C(C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{5-[2-(4-Nitrophenyl)ethenyl]-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14211249.png)
![N-{4-Chloro-5-[(2-hydroxyethyl)amino]-1,3-thiazol-2-yl}acetamide](/img/structure/B14211260.png)
![2,2'-[Decane-1,10-diylbis(oxy)]bis(5-bromobenzaldehyde)](/img/structure/B14211261.png)

![2,4-Dimethyl-2-[(piperidine-1-carbothioyl)sulfanyl]pentanoic acid](/img/structure/B14211276.png)
![4-[6-(4-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]quinoline](/img/structure/B14211279.png)

![4-(dimethylamino)-N-[(E)-hydrazinylidenemethyl]benzamide](/img/structure/B14211292.png)

![Benzyl (spiro[2.5]octan-1-yl)acetate](/img/structure/B14211307.png)
![Benzenesulfonamide, 3-chloro-2-methyl-N-[4-(4-nitrophenoxy)phenyl]-](/img/structure/B14211311.png)


![3-[Di(prop-2-en-1-yl)amino]benzonitrile](/img/structure/B14211331.png)
